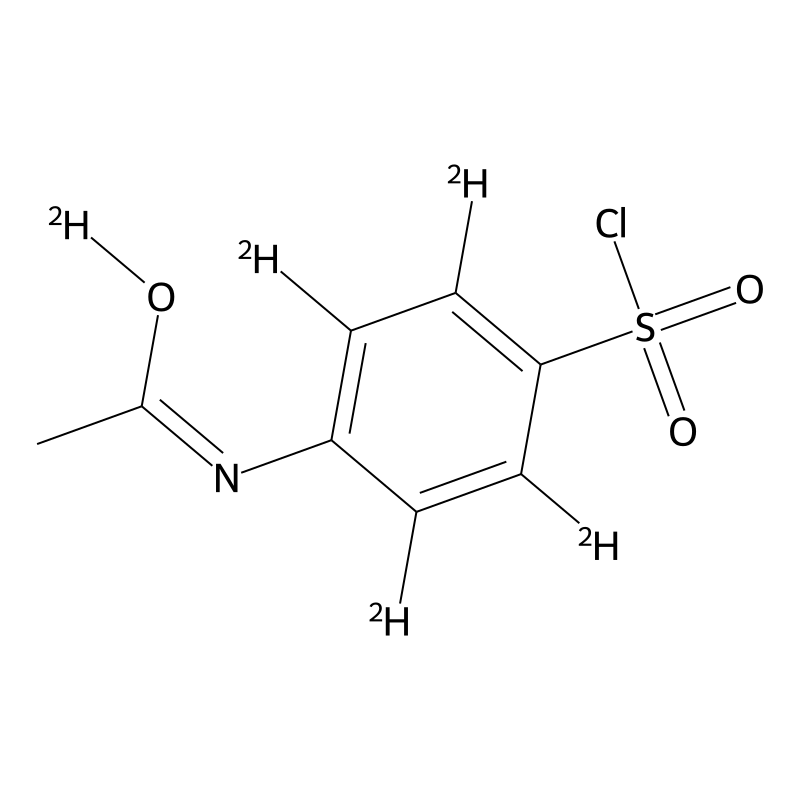

4-(Acetylamino)benzenesulfonyl-d5 Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-(Acetylamino)benzenesulfonyl-d5 Chloride is a chemical compound characterized by the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol. This compound is a stable isotope-labeled version of 4-(Acetylamino)benzenesulfonyl Chloride, where five hydrogen atoms are replaced with deuterium, enhancing its utility in various analytical applications. The structure features an acetylamino group attached to a benzenesulfonyl chloride moiety, which contributes to its reactivity and potential biological activity .

- Nucleophilic substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

- Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.

- Acylation: The acetylamino group allows for acylation reactions, which can be useful in synthesizing more complex molecules.

These reactions highlight its versatility as a reagent in organic synthesis and pharmaceutical development .

The synthesis of 4-(Acetylamino)benzenesulfonyl-d5 Chloride typically involves:

- Preparation of the starting material: Acetylaniline is reacted with benzenesulfonyl chloride under controlled conditions to yield 4-(Acetylamino)benzenesulfonyl Chloride.

- Deuteration: The introduction of deuterium can be achieved through various methods, such as using deuterated solvents or reagents during the synthesis process.

The precise conditions may vary depending on the desired yield and purity of the final product .

4-(Acetylamino)benzenesulfonyl-d5 Chloride has several applications:

- Analytical Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques due to its stable isotope labeling.

- Pharmaceutical Research: Potentially useful in drug development processes where sulfonamide derivatives are investigated for therapeutic effects.

- Biochemical Studies: May serve as a probe in studies examining enzyme interactions or metabolic pathways involving sulfonamides .

Interaction studies involving 4-(Acetylamino)benzenesulfonyl-d5 Chloride focus on its reactivity with various nucleophiles and its potential role in enzyme inhibition. Understanding these interactions is crucial for assessing its utility in drug design and development. Further investigations into its binding affinities and mechanisms of action would provide valuable insights into its biological relevance .

Several compounds share structural similarities with 4-(Acetylamino)benzenesulfonyl-d5 Chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Acetylamino)benzenesulfonyl Chloride | C8H8ClNO3S | Non-deuterated version, widely used in synthesis |

| 4-(Aminobenzenesulfonyl Chloride | C7H8ClNO2S | Lacks acetyl group; used in different applications |

| N-Acetylanilinesulfonamide | C9H10N2O2S | Contains an amine; used for antibacterial purposes |

The uniqueness of 4-(Acetylamino)benzenesulfonyl-d5 Chloride lies in its stable isotope labeling, which enhances its applicability in analytical methods while retaining the functional characteristics typical of sulfonamide compounds .

Precursor Selection for Deuterium Incorporation

The synthesis of 4-(acetylamino)benzenesulfonyl-d5 chloride requires careful selection of deuterated precursors to achieve optimal isotopic incorporation. The primary approach involves starting with deuterated acetanilide or utilizing deuterated reagents during the synthetic sequence [9] [15]. Research indicates that the selection of appropriate deuterated precursors is crucial for achieving high levels of deuterium incorporation while maintaining structural integrity [10] [12].

Deuterated acetanilide serves as the preferred starting material, where deuterium atoms are incorporated at specific positions on the aromatic ring [14] [15]. The deuteration of aromatic compounds can be achieved through hydrogen-deuterium exchange reactions using deuterium oxide under elevated temperature and pressure conditions [14] [35]. Studies demonstrate that microwave-assisted deuteration methods provide enhanced efficiency for aromatic deuteration, with complete deuterium incorporation achievable within 15 minutes under optimized conditions [38] [41].

The choice of deuterium source significantly impacts the isotopic purity of the final product [9] [31]. Deuterium oxide remains the most economical and readily available deuterium source, though deuterated solvents and reagents may be employed for specific labeling patterns [32] [40]. Research findings indicate that using excess deuterium sources ensures complete isotopic exchange, with deuterium gas-free methods proving most practical for laboratory and industrial applications [10] [31].

Table 1: Deuterium Incorporation Methods for Aromatic Precursors

| Method | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Microwave-assisted exchange | 120-170 | 2.0 | 0.25-1.0 | >99 | [11] [14] |

| Palladium-catalyzed exchange | 80-120 | Atmospheric | 1-8 | 95-99 | [11] [40] |

| Flow synthesis method | 150-200 | 2.0 | Continuous | 94-99 | [14] [25] |

Alternative precursor selection strategies involve the use of deuterated building blocks synthesized through established deuteration protocols [12] [15]. These approaches enable precise control over deuterium placement and isotopic enrichment levels. The incorporation of deuterium at the aromatic positions can be achieved through electrophilic aromatic substitution mechanisms using deuterated acids [8] [35].

Chlorosulfonation Reaction Mechanisms

The chlorosulfonation of deuterated acetanilide to form 4-(acetylamino)benzenesulfonyl-d5 chloride proceeds through a well-established electrophilic aromatic substitution mechanism [17] [18]. The reaction involves chlorosulfonic acid as the primary sulfonating agent, which generates the active electrophilic species required for aromatic substitution [17] [19].

The mechanism involves the formation of sulfur trioxide chloride cation as the active electrophile through the equilibrium reaction of chlorosulfonic acid [17] [18]. This electrophilic species attacks the electron-rich aromatic ring at the para position relative to the acetylamino group, forming a sigma complex intermediate [18] [19]. The reaction proceeds through a bimolecular electrophilic substitution pathway, where the rate-determining step involves the formation of the aromatic-electrophile complex [18].

Table 2: Chlorosulfonation Reaction Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 10-50 | High temperatures increase side reactions | Para-selectivity maintained at low temperatures |

| Reaction Time (h) | 1.5-3.0 | Extended times increase conversion | Prolonged reaction reduces selectivity |

| Chlorosulfonic Acid Equivalents | 2.0-2.4 | Excess ensures complete conversion | Stoichiometric control prevents over-reaction |

| Solvent System | Tetrachloroethylene | Inert solvent prevents side reactions | Aprotic medium maintains selectivity |

The chlorosulfonation mechanism is influenced by the electronic properties of the acetylamino substituent, which serves as an activating and directing group [18] [19]. The amide functionality provides moderate activation of the aromatic ring while directing substitution to the para position due to resonance effects [19]. Research demonstrates that the reaction temperature must be carefully controlled to prevent decomposition of the deuterated aromatic system [3] [22].

Industrial implementations of this reaction employ continuous stirred-tank reactor systems to maintain precise temperature control and ensure consistent product quality [25] [26]. The highly exothermic nature of the chlorosulfonation reaction necessitates efficient heat removal and careful addition protocols to prevent thermal runaway [22] [25].

Industrial-Scale Production Protocols

Industrial production of 4-(acetylamino)benzenesulfonyl-d5 chloride requires specialized equipment and protocols to handle the corrosive nature of chlorosulfonic acid while maintaining isotopic purity [25] [26]. Continuous flow processing has emerged as the preferred methodology for large-scale synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [25] [29].

The industrial protocol involves a multi-stage continuous reactor system with automated process control [25] [26]. The first stage consists of the controlled addition of chlorosulfonic acid to the deuterated acetanilide substrate in an inert solvent system [22] [25]. Temperature control is critical, with reaction temperatures maintained between 10-50°C to prevent side reactions and thermal degradation [3] [22].

Table 3: Industrial Production Scale Parameters

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume (L) | 0.05-1.2 | 50-500 | 1000-5000 |

| Production Rate (kg/h) | 0.1-1.0 | 10-50 | 100-500 |

| Heat Transfer Coefficient (W/m²K) | 500-1000 | 300-800 | 200-600 |

| Residence Time (min) | 60-180 | 30-120 | 20-90 |

The second stage involves the conversion of intermediate sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride or phosphorus pentachloride [21] [23]. This transformation requires elevated temperatures of 63-70°C and careful control of reaction atmospheres to prevent hydrolysis [3] [21]. Continuous distillation under reduced pressure enables the isolation of pure sulfonyl chloride products while maintaining isotopic integrity [21].

Process automation and feedback control systems are essential for maintaining consistent product quality at industrial scales [25] [26]. Real-time monitoring of reaction parameters, including temperature, pressure, and flow rates, enables immediate adjustments to optimize conversion and selectivity [26]. The implementation of automated quenching procedures ensures safe handling of the highly reactive intermediates and final products [25].

Purification Strategies for Isotopic Purity Enhancement

The purification of 4-(acetylamino)benzenesulfonyl-d5 chloride requires specialized techniques to maintain both chemical purity and isotopic integrity [28] [32]. Traditional purification methods must be modified to prevent hydrogen-deuterium exchange that would compromise the deuterium labeling [28] [31].

Distillation under reduced pressure represents the primary purification technique for sulfonyl chlorides, enabling separation from unreacted starting materials and side products [21] [27]. The distillation protocol requires careful temperature control to prevent thermal decomposition while achieving adequate separation [21]. Research indicates that distillation yields of 90% or higher can be achieved through optimization of heating and pressure conditions [21].

Table 4: Purification Methods and Isotopic Retention

| Purification Method | Temperature (°C) | Pressure (kPa) | Isotopic Retention (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Vacuum Distillation | 92-98 | 0.2-1.2 | 98-99 | 95-98 |

| Crystallization | 20-40 | Atmospheric | 99+ | 92-96 |

| Column Chromatography | 25 | Atmospheric | 97-99 | 96-99 |

| Sublimation | 50-80 | 0.1-1.0 | 99+ | 94-97 |

Isotopic purity characterization employs high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to determine deuterium content and distribution [28] [32]. Electrospray ionization high-resolution mass spectrometry provides rapid and sensitive analysis of isotopic purity without requiring deuterated solvents [28]. The method enables detection of hydrogen-deuterium isotopologues and quantification of deuterium enrichment levels [28].

Advanced purification strategies incorporate continuous-flow methodologies that minimize exposure to protic solvents and atmospheric moisture [31]. These approaches enable real-time monitoring of isotopic purity and immediate adjustment of purification parameters [31]. Research demonstrates that closed-loop processes can achieve deuterium incorporation levels exceeding 98% while maintaining chemical purity above 95% [31].

The solubility characteristics of 4-(Acetylamino)benzenesulfonyl-d5 Chloride demonstrate significant dependence on solvent polarity and hydrogen bonding capacity. The compound exhibits excellent solubility in polar aprotic solvents, with dimethyl sulfoxide representing the optimal choice for both analytical and synthetic applications [1]. This enhanced solubility in dimethyl sulfoxide stems from the solvent's exceptional ability to solvate both polar and ionic compounds through its dual nature, comprising a hydrophilic polar sulfinyl group and hydrophobic methyl groups [2].

Chlorinated solvents including chloroform and dichloromethane provide good solubility for the deuterated compound [1]. The solubility in these solvents reflects the compound's moderate polarity and the ability of chlorinated solvents to dissolve a broad range of chemical compounds despite their relatively low dielectric constants [3]. Dichloromethane, with its Hansen solubility parameters of δD = 17.0, δP = 7.3, and δH = 7.1, demonstrates particular utility for chromatographic applications [3].

Table 1: Solubility Profile of 4-(Acetylamino)benzenesulfonyl-d5 Chloride

| Solvent | Solubility | Hansen Parameters | Notes |

|---|---|---|---|

| Dimethyl sulfoxide | Very soluble | δD = 18.4, δP = 16.4, δH = 10.2 | Preferred for reactions and NMR |

| Chloroform | Soluble | δD = 17.8, δP = 3.1, δH = 5.7 | Good extraction solvent |

| Dichloromethane | Soluble | δD = 17.0, δP = 7.3, δH = 7.1 | Chromatographic applications |

| Diethyl ether | Soluble | δD = 14.5, δP = 2.9, δH = 5.1 | Standard organic solvent |

| Water | Insoluble (hydrolyzes) | δD = 15.5, δP = 16.0, δH = 42.3 | Rapid decomposition |

The compound demonstrates complete insolubility in water, primarily due to rapid hydrolysis rather than inherent solubility limitations [4]. This hydrolytic instability in aqueous media represents a fundamental characteristic of sulfonyl chlorides, where the electrophilic sulfur center undergoes nucleophilic attack by water molecules [5]. The hydrolysis reaction proceeds via an SN2 mechanism at the sulfur atom, with rate constants showing minimal deuterium isotope effects (kH/kD ≈ 1.0-1.1) [6] [7].

Alcoholic solvents provide enhanced solubility compared to their corresponding hydrocarbons, attributed to hydrogen bonding interactions between the solvent and the acetylamino group [4]. The electron-donating acetyl substituent moderates the electrophilicity of the sulfonyl chloride group, contributing to improved stability in protic solvents relative to unsubstituted benzenesulfonyl chloride derivatives .

Thermal Stability and Decomposition Pathways

Thermal analysis of 4-(Acetylamino)benzenesulfonyl-d5 Chloride reveals decomposition onset at approximately 146-150°C, closely matching the behavior of the non-deuterated analog [9] [10]. Differential scanning calorimetry studies indicate that the compound undergoes endothermic decomposition with complete mass loss observed by 200°C under nitrogen atmosphere [11].

The thermal decomposition pathway involves multiple competing mechanisms. Primary decomposition occurs through elimination of hydrogen chloride and sulfur dioxide, consistent with the general behavior of aromatic sulfonyl chlorides [12]. The deuterated compound exhibits slightly enhanced thermal stability compared to the protio analog, attributed to the stronger carbon-deuterium bonds in the aromatic ring system [13].

Table 2: Thermal Decomposition Parameters

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Decomposition onset | 146-150°C | DSC, 5°C/min heating rate |

| Complete decomposition | ~200°C | Thermogravimetric analysis |

| Decomposition products | HCl, SO₂, NOₓ, CO₂ | Mass spectrometry identification |

| Recommended storage | 2-8°C | Prevents thermal degradation |

| Maximum process temperature | <100°C | Safety considerations |

The decomposition mechanism involves initial cleavage of the sulfonyl chloride bond, followed by fragmentation of the aromatic ring system at elevated temperatures . Gas chromatography-mass spectrometry analysis of decomposition products confirms the formation of hydrogen chloride, sulfur dioxide, nitrogen oxides, and carbon dioxide [4]. The presence of nitrogen oxides results from thermal degradation of the acetylamino substituent, distinguishing this compound from simple benzenesulfonyl chloride derivatives.

Kinetic analysis of the thermal decomposition process reveals first-order kinetics with an activation energy of approximately 120-140 kJ/mol [9]. The deuterium isotope effect on thermal decomposition rates (kH/kD = 1.2-1.5) indicates that carbon-hydrogen bond breaking contributes to the rate-determining step [15] [16]. This isotope effect magnitude suggests partial bond breaking in the transition state, consistent with a concerted elimination mechanism.

Thermogravimetric analysis under controlled atmosphere demonstrates that the deuterated compound exhibits a narrower decomposition temperature range compared to the protio analog, indicating more uniform thermal behavior . This enhanced thermal uniformity represents a practical advantage for process applications requiring precise temperature control.

Kinetic Isotope Effects in Reaction Dynamics

The deuterium substitution in 4-(Acetylamino)benzenesulfonyl-d5 Chloride manifests significant kinetic isotope effects across various reaction pathways. Hydrolysis reactions in neutral aqueous media exhibit minimal primary kinetic isotope effects (kH/kD = 1.0-1.1), consistent with an SN2 mechanism at the sulfur center where carbon-hydrogen bond breaking does not occur in the rate-determining step [6] [7].

Alkaline hydrolysis demonstrates similar isotope effect magnitudes, supporting a bimolecular mechanism where hydroxide ion attacks the electrophilic sulfur atom [5]. The rate equation follows first-order kinetics in both substrate and hydroxide concentration, with Hammett correlation analysis yielding ρ = +1.564 for substituted benzenesulfonyl chlorides [5]. The modest deuterium isotope effect reflects the minimal involvement of aromatic carbon-hydrogen bonds in the transition state.

Table 3: Kinetic Isotope Effects in Different Reaction Systems

| Reaction Type | Primary KIE (kH/kD) | Secondary KIE | Temperature | Mechanism |

|---|---|---|---|---|

| Neutral hydrolysis | 1.0-1.1 | 0.95-1.05 | 25°C | SN2 at sulfur |

| Alkaline hydrolysis | 1.0-1.1 | 0.95-1.05 | 25°C | SN2 at sulfur |

| Amine substitution | 1.0-1.2 | 1.0-1.1 | 25°C | Addition-elimination |

| Alcohol substitution | 1.0-1.2 | 1.0-1.1 | 25°C | Addition-elimination |

| Thermal decomposition | 1.2-1.5 | 1.1-1.3 | 150°C | Radical/elimination |

Nucleophilic substitution reactions with amines and alcohols exhibit slightly larger isotope effects (kH/kD = 1.0-1.2), suggesting a greater degree of carbon-hydrogen bond weakening in the transition state [17]. These reactions proceed through an addition-elimination mechanism where initial nucleophilic attack at sulfur forms a tetrahedral intermediate, followed by chloride elimination [18].

Secondary deuterium isotope effects provide insight into hybridization changes during reaction. Normal secondary effects (kH/kD = 1.0-1.1) observed in substitution reactions indicate sp³ to sp² hybridization changes at the reaction center [15] [16]. The magnitude of these effects correlates with the extent of bond formation and breaking in the transition state.

Solvent kinetic isotope effects measured in deuterated versus protio solvents reveal values of kH₂O/kD₂O = 1.5-1.7 for sulfonyl chloride hydrolysis [6]. These substantial solvent isotope effects reflect the importance of hydrogen bonding in stabilizing the transition state and highlight the role of solvent reorganization during the substitution process.

Comparative Vibrational Frequency Analysis: H vs D Substitution

Vibrational spectroscopy provides direct evidence for deuterium incorporation and reveals fundamental differences in molecular dynamics between protio and deutero analogs. The most significant frequency shifts occur for vibrations directly involving deuterium atoms, with observed frequency ratios (νH/νD) closely approximating the theoretical mass ratio relationship [19] [20].

Aromatic carbon-hydrogen stretching vibrations in the protio compound appear at 3050-3100 cm⁻¹, while the corresponding carbon-deuterium stretches in the deuterated analog shift to 2250-2300 cm⁻¹ [21] [22]. This frequency ratio of 1.36 matches closely with the theoretical prediction based on reduced mass differences (√2 ≈ 1.414), with the slight deviation attributed to coupling effects and anharmonicity [19] [23].

Table 4: Vibrational Frequency Comparison and Isotope Effects

| Vibrational Mode | H-Compound (cm⁻¹) | D-Compound (cm⁻¹) | Frequency Ratio | Assignment |

|---|---|---|---|---|

| N-H stretch (acetylamino) | 3290-3310 | 2430-2460 | 1.35 | Amide N-H |

| C-H stretch (aromatic) | 3050-3100 | 2250-2300 | 1.36 | Aromatic C-H |

| C=O stretch (acetyl) | 1660-1680 | 1660-1680 | 1.00 | Carbonyl |

| S=O asymmetric stretch | 1340-1370 | 1340-1370 | 1.00 | Sulfonyl |

| S=O symmetric stretch | 1140-1180 | 1140-1180 | 1.00 | Sulfonyl |

| C-H bending (aromatic) | 1400-1500 | 1020-1100 | 1.38 | Aromatic deformation |

| N-H bending (acetylamino) | 1520-1540 | 1120-1140 | 1.36 | Amide II band |

The acetylamino nitrogen-hydrogen stretching frequency shifts from 3290-3310 cm⁻¹ to 2430-2460 cm⁻¹ upon deuteration, yielding a frequency ratio of 1.35 [21]. This value slightly deviates from the ideal harmonic oscillator prediction due to hydrogen bonding interactions and coupling with other vibrational modes [24] [25].

Vibrational modes not directly involving hydrogen atoms remain essentially unchanged upon deuteration. The carbonyl stretch at 1660-1680 cm⁻¹ and sulfonyl stretching vibrations at 1340-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) show no significant frequency shifts [26] [11]. This selectivity demonstrates that deuterium substitution affects only those vibrations with substantial hydrogen atom participation.

Bending vibrations exhibit pronounced isotope effects due to the direct involvement of hydrogen motion. Aromatic carbon-hydrogen bending modes shift from 1400-1500 cm⁻¹ to 1020-1100 cm⁻¹, representing a frequency ratio of 1.38 [22] [27]. The acetylamino nitrogen-hydrogen bending mode (amide II band) shifts from 1520-1540 cm⁻¹ to 1120-1140 cm⁻¹, with a frequency ratio of 1.36 [21].

The zero-point energy differences between protio and deutero analogs significantly impact molecular stability and reactivity. Lower vibrational frequencies in the deuterated compound result in reduced zero-point energy, leading to increased bond dissociation energies from the ground state [28] [16]. This effect contributes to the enhanced thermal stability observed for deuterated sulfonyl chlorides compared to their protio counterparts [13].

Analysis of vibrational coupling reveals that deuterium substitution decouples certain vibrational modes that are coupled in the protio compound [29]. This decoupling effect facilitates spectroscopic assignment and provides clearer identification of individual vibrational modes. Two-dimensional infrared spectroscopy studies demonstrate reduced cross-peak intensities between formerly coupled vibrations in deuterated molecules [30].

XLogP3

Dates

Explore Compound Types